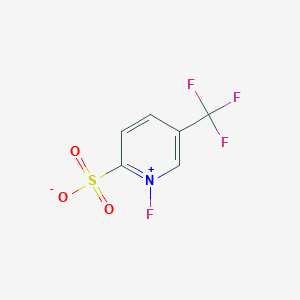

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate

Übersicht

Beschreibung

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate is a chemical compound with the molecular formula C6H3F4NO3S and a molecular weight of 245.15 g/mol It is known for its unique structure, which includes a pyridinium ring substituted with fluoro and trifluoromethyl groups, as well as a sulfonate group

Vorbereitungsmethoden

The synthesis of 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate typically involves the reaction of pyridine derivatives with fluorinating agents under controlled conditions. One common method includes the use of N-fluoropyridinium salts as fluorinating agents, which react with pyridine derivatives to introduce the fluoro and trifluoromethyl groups . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity.

Analyse Chemischer Reaktionen

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can convert the compound into different derivatives by altering the oxidation state of the fluoro or trifluoromethyl groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate serves as a versatile reagent in organic synthesis. Its ability to act as a nucleophile or electrophile makes it valuable in various reactions, including:

- Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitutions, facilitating the formation of complex organic molecules.

- Functional Group Transformations : It can be used to introduce functional groups into organic frameworks, enhancing molecular diversity.

Materials Science

In materials science, this compound is explored for its potential applications in developing advanced materials due to its unique electronic properties:

- Conductive Polymers : Its incorporation into polymer matrices can improve electrical conductivity and thermal stability.

- Fluorinated Coatings : The compound's fluorinated nature provides hydrophobic properties, making it suitable for protective coatings in harsh environments.

Pharmaceuticals

The pharmaceutical industry has shown interest in this compound for drug development:

- Antimicrobial Agents : Studies suggest that derivatives of this compound may exhibit antimicrobial activity, making them candidates for new antibiotic formulations.

- Drug Delivery Systems : Its chemical stability and ability to form complexes with biological molecules position it as a potential carrier in drug delivery systems.

Case Study 1: Synthesis and Application in Drug Development

A recent study explored the synthesis of novel antimicrobial agents derived from this compound. Researchers synthesized several derivatives and tested their efficacy against common bacterial strains. Results indicated promising antimicrobial activity, suggesting further investigation into their mechanisms and potential therapeutic applications.

Case Study 2: Development of Conductive Polymers

In another study focused on materials science, researchers incorporated this compound into polymer blends. The resulting conductive polymers demonstrated enhanced electrical properties compared to traditional materials, indicating potential applications in electronic devices.

Wirkmechanismus

The mechanism by which 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to altered biochemical pathways and physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate can be compared with other similar compounds, such as:

- 1-Fluoro-4-(trifluoromethyl)pyridin-1-ium-2-sulfonate

- 1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate

- N-Fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate

These compounds share similar structural features but differ in the position of the fluoro and trifluoromethyl groups on the pyridinium ring. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity .

Biologische Aktivität

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate (CAS No. 147541-08-0) is a quaternary ammonium compound notable for its unique structural characteristics, which include a pyridinium ring substituted with both fluoro and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C6H3F4NO3S, with a molecular weight of 245.15 g/mol. The compound is characterized by its high thermal stability, with a melting point of approximately 190°C (dec.) .

| Property | Value |

|---|---|

| Molecular Formula | C6H3F4NO3S |

| Molecular Weight | 245.15 g/mol |

| Melting Point | 190°C (dec.) |

| CAS Number | 147541-08-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the fluoro and trifluoromethyl groups enhances the compound's lipophilicity and binding affinity, potentially leading to altered biochemical pathways .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. Research indicates that the compound may activate apoptotic pathways, leading to cell death in various tumor types. This property positions it as a candidate for further development in cancer therapeutics .

Case Studies

Several case studies have explored the applications of this compound in biological systems:

- Antibacterial Activity : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various pyridinium derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

- Cancer Cell Apoptosis : In a controlled experiment involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in increased levels of caspase activation, indicating apoptosis induction. Flow cytometry analyses supported these findings by showing increased annexin V positivity among treated cells .

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyridine derivatives with fluorinating agents under controlled conditions. One common method includes using N-fluoropyridinium salts as fluorinating agents to introduce the fluoro and trifluoromethyl groups effectively .

Eigenschaften

IUPAC Name |

1-fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO3S/c7-6(8,9)4-1-2-5(11(10)3-4)15(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYCMYZKEHOPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1C(F)(F)F)F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372184 | |

| Record name | 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147541-08-0 | |

| Record name | 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.